3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid
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Overview
Description
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the triazole ring, which is then further functionalized to introduce the trifluoromethyl group and the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)phenylpropanoic acid
- 5-(trifluoromethyl)-1,2,4-triazole derivatives
- Trifluoromethyl-substituted carboxylic acids
Uniqueness
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential bioactivity compared to other similar compounds .
Properties
CAS No. |
1547970-61-5 |
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Molecular Formula |
C6H6F3N3O2 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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